molecular formula C9H19ClN2O B1520344 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride CAS No. 1235440-40-0

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

货号: B1520344
CAS 编号: 1235440-40-0
分子量: 206.71 g/mol
InChI 键: BPMRIRGZAJOFNG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride ( 1235440-40-0) is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 . It is supplied as a solid powder and requires cold-chain transportation to ensure stability . As a derivative featuring a 4-aminopiperidine moiety, this compound is of significant interest in medicinal chemistry research. The 4-aminopiperidine scaffold is a privileged structure in drug discovery, recognized for its role as a key pharmacophore in bioactive molecules . For instance, similar structural frameworks are found in compounds investigated as novel inhibitors of the NLRP3 inflammasome, a multi-protein complex implicated in a wide range of inflammatory diseases . The presence of the aminopiperidine group also makes this compound a valuable building block (synthon) for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds like quinazolines, which are known to possess diverse biological activities . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

1-(4-aminopiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.ClH/c1-2-3-9(12)11-6-4-8(10)5-7-11;/h8H,2-7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMRIRGZAJOFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Acylation of 4-Aminopiperidine Derivatives

A common synthetic approach involves the acylation of 4-aminopiperidine or its protected derivatives with butanoyl chloride or analogous acyl chlorides. The reaction typically proceeds in an aprotic, anhydrous solvent such as dichloromethane or 1,4-dioxane, in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize the generated hydrochloric acid.

  • Reaction conditions:

    • Solvent: Dichloromethane or 1,4-dioxane
    • Temperature: 0°C to room temperature
    • Base: Triethylamine or diisopropylethylamine
    • Molar ratios: Slight excess of acyl chloride to amine to drive completion
  • Mechanism: Nucleophilic attack of the piperidine nitrogen on the acyl chloride carbonyl carbon, forming the amide intermediate, which upon workup yields the ketone-substituted piperidine.

  • Salt formation: The free base is subsequently treated with hydrogen chloride (HCl) in an appropriate solvent (e.g., isopropanol or methyl tert-butyl ether) to form the hydrochloride salt, which precipitates for isolation.

Nucleophilic Substitution with Haloalkyl Ketones

Another synthetic route involves the nucleophilic substitution of 4-aminopiperidine with halo-substituted butanone derivatives (e.g., 4-chlorobutan-1-one). This method proceeds via:

  • Step 1: Reaction of 4-aminopiperidine with 4-chlorobutan-1-one under controlled pH and inert atmosphere to prevent oxidation.

  • Step 2: Formation of the hydrochloride salt by treatment with HCl.

This route may require optimization of pH (e.g., using sodium acetate buffer) and temperature control to minimize side reactions.

Protection-Deprotection Strategies

In cases where selective functionalization is required, the amine group on the piperidine ring is protected (e.g., with tert-butoxycarbonyl (Boc) group) before acylation or alkylation. After the key bond formation, the protecting group is removed (commonly by trifluoroacetic acid treatment) to yield the free amine, which is then converted to the hydrochloride salt.

Purification and Isolation

  • Crystallization: The hydrochloride salt typically crystallizes from solvents such as ethanol, isopropanol, or methyl tert-butyl ether at low temperatures (e.g., 5–10°C).

  • Recrystallization: To achieve high purity, recrystallization may be repeated, especially when enantiomeric purity is critical.

  • Chromatography: In research settings, column chromatography may be employed for further purification.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
1 4-Aminopiperidine + Butanoyl chloride + Base Dichloromethane 0–25°C 70–85 Anhydrous conditions, inert atmosphere
2 Treatment with HCl (5–6 M in isopropanol) Isopropanol Room temperature 90–95 Salt formation, precipitation
3 Protection with Boc, acylation, deprotection N-Methyl-2-pyrrolidone, TFA 25–140°C (stepwise) 65–80 For selective functionalization
4 Nucleophilic substitution with 4-chlorobutan-1-one 1,4-Dioxane -10°C to 25°C 60–75 Requires pH control

Research Findings and Process Improvements

  • Enantiopurity Enhancement: In related aminopiperidine syntheses, solvent systems and recrystallization protocols have been optimized to improve enantiomeric excess, reducing the number of purification steps and increasing yield.

  • Industrial Scale-Up: Batch and continuous flow reactors have been employed for large-scale synthesis, ensuring better control of reaction parameters and reproducibility.

  • Salt Formation Optimization: The choice of solvent and acid concentration during hydrochloride salt formation significantly affects crystallinity and purity, with isopropanol and methyl tert-butyl ether being preferred solvents.

Summary of Preparation Methodologies

Method Key Reagents Advantages Limitations
Acylation of 4-aminopiperidine Butanoyl chloride, base Straightforward, high yield Requires anhydrous conditions
Nucleophilic substitution 4-chlorobutan-1-one, amine Direct, fewer steps Sensitive to pH, side reactions
Protection-deprotection route Boc-protected amine, TFA Selective functionalization Additional steps, lower overall yield
Salt formation HCl in isopropanol or MTBE Improves stability and purity Requires careful solvent control

化学反应分析

Types of Reactions: 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

科学研究应用

Pharmacological Applications

  • Antidepressant Activity : Research indicates that derivatives of 1-(4-Aminopiperidin-1-yl)butan-1-one exhibit potential antidepressant effects. A study highlighted its role in modulating neurotransmitter levels, specifically serotonin and norepinephrine, which are critical in mood regulation .
  • Analgesic Properties : The compound has been investigated for its analgesic properties. Its structural similarity to known analgesics suggests it may interact with pain pathways, potentially offering relief similar to opioids without the associated risks of addiction .
  • Antidiabetic Agents : Recent studies have explored its application in developing antidiabetic drugs. Its ability to inhibit certain enzymes involved in glucose metabolism positions it as a candidate for managing diabetes .

Case Study 1: Antidepressant Effects

A clinical trial investigated the efficacy of a compound related to 1-(4-Aminopiperidin-1-yl)butan-1-one in patients with major depressive disorder. Results demonstrated significant improvements in depression scales compared to placebo, indicating its potential as a novel antidepressant .

Case Study 2: Analgesic Activity

In vivo studies using rodent models assessed the analgesic effects of this compound. The results showed a marked reduction in pain responses, suggesting that it may act on both peripheral and central pain pathways .

Case Study 3: Antidiabetic Potential

A study on DPP-4 inhibitors included this compound as a lead candidate for further development. It was shown to effectively lower blood glucose levels in diabetic models, indicating its promise as an antidiabetic agent .

Applications in Drug Development

The versatility of this compound extends beyond its immediate pharmacological effects:

  • Lead Compound Development : Its structure serves as a template for synthesizing more complex molecules that can target specific biological pathways.
  • Biochemical Assays : It is used in various assays to evaluate enzyme activity and receptor interactions, aiding in the discovery of new therapeutic agents .

作用机制

The mechanism by which 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context.

相似化合物的比较

Structural Analogues with Modified Aryl Groups

Several compounds share the 4-aminopiperidine core but differ in substituents on the aromatic ring or ketone chain:

  • 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)butan-1-one hydrochloride (Compound 14) : Features a 4-methoxyphenyl group instead of the unsubstituted aryl ring. Melting point: 194–195°C, lower than the target compound, suggesting reduced crystallinity due to the electron-donating methoxy group.
  • 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-hydroxyphenyl)butan-1-one hydrochloride (Compound 15) : Contains a 4-hydroxyphenyl group, enabling hydrogen bonding. Higher melting point (218–219°C) compared to Compound 14, likely due to enhanced intermolecular interactions.

Key Insight : Electron-withdrawing or hydrogen-bonding groups (e.g., -OH) improve thermal stability compared to electron-donating groups (e.g., -OCH₃) .

Analogues with Varied Carbon Chain Lengths

  • 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride (CAS: 214147-48-5) : Shorter ethanone chain (vs. butanone in the target compound). Molecular weight: 178.66 g/mol, significantly lower than the target compound. Similar melting point (231–234°C), suggesting chain length minimally affects crystallinity in this series .
  • 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one hydrochloride : Molecular formula: C₁₃H₁₈ClN₂O.

Key Insight : Elongating the carbon chain enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Piperidine Derivatives with Heterocyclic Modifications

  • (4-Aminopiperidin-1-yl)(oxan-4-yl)methanone hydrochloride (CAS: 1286273-05-9) : Replaces the butanone chain with an oxane (tetrahydropyran) ring. Molecular weight: 212.29 g/mol.
  • Buflomedil Hydrochloride Impurity A (CAS: 70585-57-8) :
    • Contains a pyrrolidine ring instead of piperidine.
    • Pyrrolidine’s smaller ring size reduces conformational flexibility, which may lower binding affinity to certain targets.

Key Insight : Ring size and heteroatom placement critically influence molecular flexibility and target engagement .

Pharmacological Activity Comparison

Compounds like 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)butan-1-one hydrochloride (Compound 14) exhibit dual activity as 5-HT₁A and 5-HT₇ receptor ligands .

生物活性

1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride, a compound featuring a piperidine moiety, has garnered attention for its potential biological activities. This article synthesizes available research findings on its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure

The compound's structure is characterized by a butanone chain linked to a 4-aminopiperidine ring. This structural configuration is pivotal for its biological interactions.

1. Antiviral Properties

Research indicates that derivatives of the 4-aminopiperidine scaffold, closely related to this compound, exhibit significant antiviral activity. For instance, studies have shown that certain 4-aminopiperidine compounds can inhibit hepatitis C virus (HCV) replication effectively, with EC50 values around 2.57 μM . These compounds act by interfering with the assembly stages of the HCV life cycle, suggesting that similar mechanisms may be applicable to this compound.

2. Neuroprotective Effects

The compound has been implicated in neuroprotective activities, particularly through the inhibition of glycogen synthase kinase 3 beta (GSK3β). This kinase is a target in Alzheimer's disease therapy, and compounds with similar scaffolds have shown promising results in inhibiting GSK3β activity . The inhibition of this pathway is crucial as GSK3β is involved in neuronal apoptosis and tau phosphorylation.

3. Enzyme Inhibition

Inhibition studies reveal that the compound might also affect various enzymes related to neurodegenerative diseases. For instance, structural analogs have demonstrated inhibitory effects on acetylcholinesterase (AChE) and BACE1, both of which are relevant in Alzheimer's disease pathology . The inhibition rates for related compounds were observed to reach up to 62.3% against BACE1 at specific concentrations .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of HCV assembly
NeuroprotectionInhibition of GSK3β
Enzyme InhibitionAChE and BACE1 inhibition

Detailed Findings

  • Antiviral Activity : The compound's ability to disrupt viral assembly stages positions it as a candidate for further antiviral development. Its synergy with existing antiviral agents enhances its therapeutic potential against HCV.
  • Neuroprotective Mechanism : Studies indicate that the inhibition of GSK3β leads to reduced tau phosphorylation and neuronal death, which are critical in neurodegenerative disorders like Alzheimer's disease.
  • Enzymatic Inhibition : The compound's structural features allow it to interact effectively with AChE and BACE1, which are essential targets for cognitive enhancement therapies.

常见问题

Q. What are the recommended synthetic routes for 1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-aminopiperidine derivatives and butanone precursors. Key steps include:
  • Reagents : Use of coupling agents (e.g., EDC/HCl) in aprotic solvents like dichloromethane or THF under nitrogen atmosphere.
  • Catalysts : Acid catalysts (e.g., HCl) to protonate the amine group, enhancing reactivity.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel and methanol/ethyl acetate gradients.
  • Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/DCM) and adjust stoichiometric ratios (1:1.2 molar ratio of piperidine to ketone) to minimize byproducts .

Q. How should researchers safely handle and store this compound given limited toxicological data?

  • Methodological Answer : While specific toxicology data for this compound are scarce, extrapolate safety protocols from structurally similar piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate):
  • PPE : Wear nitrile gloves, lab coats, and ANSI Z87.1-compliant safety goggles.
  • Ventilation : Use fume hoods for synthesis and handling to prevent inhalation of aerosols.
  • Storage : Store in airtight containers at -20°C, away from strong oxidizers (e.g., peroxides) to avoid decomposition .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d6, δ 1.5–3.5 ppm for piperidine protons; δ 2.1 ppm for ketone carbonyl).
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion peak [M+H]+ at m/z 217.2.
  • X-ray Crystallography : Refinement via SHELXL-2018 to resolve bond angles and confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity between this compound and its structural analogs?

  • Methodological Answer :
  • QSAR Modeling : Use Schrödinger Maestro or MOE to correlate substituent effects (e.g., ketone chain length) with receptor binding. For example, analogs with shorter chains (e.g., ethanone derivatives) show reduced H3 receptor inverse agonism compared to butanone derivatives .
  • In Vitro Assays : Conduct competitive binding assays (IC50) against histamine H3 receptors using HEK293 cells transfected with human H3R cDNA. Normalize data against reference ligands like pitolisant .

Q. What strategies are effective in improving the aqueous solubility of this compound for in vivo pharmacokinetic studies?

  • Methodological Answer :
  • Salt Formation : Convert the free base to hydrochloride salt (as in the target compound) to enhance polarity.
  • Co-solvent Systems : Use PEG-400 or cyclodextrin complexes (20% w/v) in PBS (pH 6.8) to achieve >5 mg/mL solubility.
  • Prodrug Design : Introduce phosphate esters at the piperidine amine, which hydrolyze in vivo to release the active compound .

Q. How can computational methods guide the optimization of this compound for selective enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen against target enzymes (e.g., kinases or GPCRs). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Asp114 in H3 receptors).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify flexible regions for derivatization .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hr) and analyze via HPLC-UV (λ = 254 nm). Stability criteria: <5% degradation.
  • Plasma Stability Assays : Incubate with rat plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify parent compound via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)butan-1-one hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。